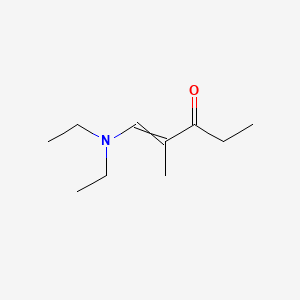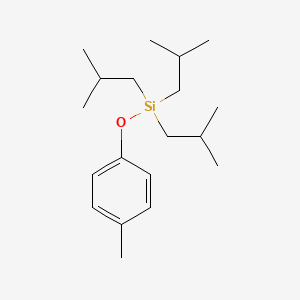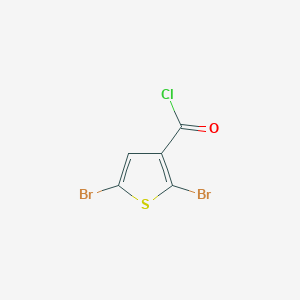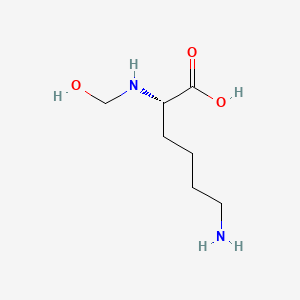
Monomethylollysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Monomethylollysine is a derivative of lysine, an essential amino acid. It is a post-translational modification where a single methyl group is added to the ε-amino group of lysine. This modification plays a crucial role in various biological processes, including gene expression regulation, protein-protein interactions, and cellular signaling pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of monomethylollysine typically involves the methylation of lysine. One common method is the reductive methylation of lysine using formaldehyde and sodium cyanoborohydride . Another approach involves the use of malonate derivatives and dibromobutane to produce key intermediates, which are then modified to introduce the methyl group at the ε-position .
Industrial Production Methods
Industrial production of this compound often employs enzymatic methods using lysine methyltransferases. These enzymes catalyze the transfer of a methyl group from S-adenosylmethionine to the ε-amino group of lysine, resulting in the formation of this compound .
Análisis De Reacciones Químicas
Types of Reactions
Monomethylollysine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound back to lysine or other derivatives.
Substitution: Substitution reactions can replace the methyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various alkyl halides and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines .
Aplicaciones Científicas De Investigación
Monomethylollysine has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex peptides and proteins.
Mecanismo De Acción
Monomethylollysine exerts its effects by modifying the structure and function of proteins. The addition of a methyl group to lysine can alter the protein’s conformation, affecting its interactions with other molecules. This modification can influence various cellular processes, including transcription, DNA repair, and signal transduction .
Comparación Con Compuestos Similares
Monomethylollysine is part of a homologous series of methylated lysines, including dimethyllysine and trimethyllysine. Compared to these compounds, this compound is unique in its ability to modulate specific protein functions without causing significant changes in charge or hydrophobicity . Similar compounds include:
Dimethyllysine: Contains two methyl groups on the ε-amino group.
Trimethyllysine: Contains three methyl groups on the ε-amino group.
Acetyllysine: Contains an acetyl group on the ε-amino group.
This compound’s unique properties make it a valuable tool in studying protein function and regulation.
Propiedades
Número CAS |
60052-84-8 |
|---|---|
Fórmula molecular |
C7H16N2O3 |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-(hydroxymethylamino)hexanoic acid |
InChI |
InChI=1S/C7H16N2O3/c8-4-2-1-3-6(7(11)12)9-5-10/h6,9-10H,1-5,8H2,(H,11,12)/t6-/m0/s1 |
Clave InChI |
HRTUATFMHZMKRU-LURJTMIESA-N |
SMILES isomérico |
C(CCN)C[C@@H](C(=O)O)NCO |
SMILES canónico |
C(CCN)CC(C(=O)O)NCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10H-Phenothiazine, 10-[(4-chlorophenyl)sulfonyl]-](/img/structure/B14615801.png)
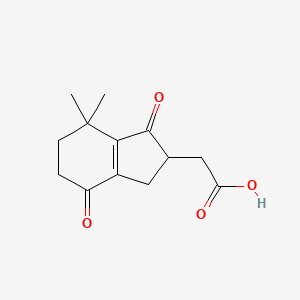
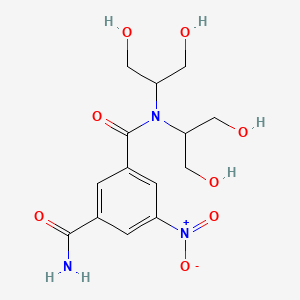
![4-[(4-Bromophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14615816.png)
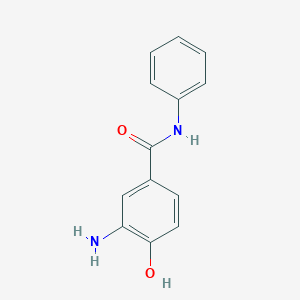

![5-[(2,3-Dihydro-1H-inden-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14615839.png)
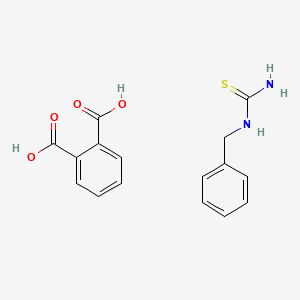
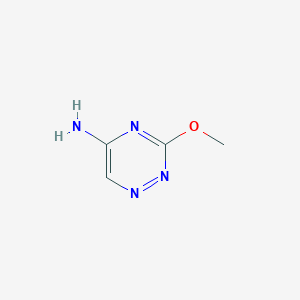
![2H-Pyrano[3,2-h][1]benzoxepin, 3,4,6,7,8,9-hexahydro-](/img/structure/B14615847.png)
